

Potential applications of "2-Nitro-5-(phenylthio)aniline" in organic synthesis

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Compound of Interest

Compound Name: 2-Nitro-5-(phenylthio)aniline

Cat. No.: B144552

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The Synthetic Versatility of 2-Nitro-5-(phenylthio)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-5-(phenylthio)aniline is a valuable and versatile intermediate in organic synthesis, playing a crucial role as a foundational building block for a variety of complex molecules. Its unique trifunctionalized aromatic core, featuring an amine, a nitro group, and a phenylthio moiety, provides a rich platform for a diverse array of chemical transformations. This technical guide offers an in-depth exploration of the synthesis, properties, and key applications of **2-Nitro-5-(phenylthio)aniline**, with a focus on its utility in the development of pharmaceuticals and other functional organic compounds.

Physicochemical Properties

2-Nitro-5-(phenylthio)aniline is a crystalline solid, typically appearing as a yellow to orange powder.^{[1][2][3]} A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	References
Molecular Formula	C ₁₂ H ₁₀ N ₂ O ₂ S	[2][4][5]
Molecular Weight	246.29 g/mol	[2][4][5]
Melting Point	145-146 °C	[2][5]
Boiling Point	472.5 ± 35.0 °C (Predicted)	[2]
Appearance	White to orange powder or crystals	[1][2][3]
Solubility	Soluble in DMSO and Methanol.	[5]
CAS Number	43156-47-4	[2][6]

Synthesis of 2-Nitro-5-(phenylthio)aniline

The most common and efficient method for the synthesis of **2-Nitro-5-(phenylthio)aniline** is through a nucleophilic aromatic substitution (S_NAr) reaction. This process involves the reaction of a 5-halo-2-nitroaniline, typically 5-chloro-2-nitroaniline, with thiophenol in the presence of a base.^[7]

Experimental Protocol: Synthesis from 5-Chloro-2-nitroaniline and Thiophenol

Materials:

- 5-Chloro-2-nitroaniline
- Thiophenol
- Ammonia
- Isopropanol (or other suitable solvent such as methanol, dimethylformamide)^{[7][8]}
- Autoclave

Procedure:

- Suspend 5-chloro-2-nitroaniline (e.g., 255 g, 78.3% purity) in a suitable solvent like isopropanol (250 mL) within an autoclave.^[8]
- Heat the reaction mixture to 60 °C.^[8]
- Slowly introduce liquid ammonia (e.g., 95.7 g) into the autoclave to achieve a desired pressure (e.g., 9 bar).^[8]
- While maintaining the temperature and pressure, add thiophenol (e.g., 161 g, 98% purity) dropwise over a period of 1.5 hours. Replenish ammonia as needed to maintain constant pressure.^[8]
- After the addition is complete, continue to stir the reaction mixture for an additional 6 hours at the same temperature and pressure.^[8]
- Cool the autoclave to room temperature and carefully vent the pressure.
- The product can often be isolated by filtration of the reaction mixture, followed by washing the solid residue with water and drying.^[7] In some cases, particularly when using polar aprotic solvents, the product is precipitated by the addition of water to the reaction mixture.^[7]

Yields: This method consistently produces high yields of **2-Nitro-5-(phenylthio)aniline**, often exceeding 92%, with purities greater than 90%.^{[7][8]}

Caption: Synthesis of **2-Nitro-5-(phenylthio)aniline**.

Key Synthetic Applications

The strategic placement of the amino, nitro, and phenylthio groups makes **2-Nitro-5-(phenylthio)aniline** a versatile precursor for a range of heterocyclic compounds and other functionalized molecules.

Synthesis of Benzimidazoles: The Gateway to Anthelmintic Drugs

The most prominent application of **2-Nitro-5-(phenylthio)aniline** is as a key intermediate in the synthesis of benzimidazole-based anthelmintic drugs, most notably Fenbendazole.^{[9][10]} This multi-step synthesis highlights the utility of the starting aniline.

Step 1: Reduction of the Nitro Group

The initial step involves the reduction of the nitro group in **2-Nitro-5-(phenylthio)aniline** to afford 4-(phenylthio)benzene-1,2-diamine. This transformation is crucial for the subsequent cyclization to form the benzimidazole ring.

Method A: Catalytic Hydrogenation

- Materials: **2-Nitro-5-(phenylthio)aniline**, Ethanol, Platinum on carbon (Pt/C) catalyst, High-pressure kettle.^[11]
- Procedure:
 - In a high-pressure kettle, dissolve **2-Nitro-5-(phenylthio)aniline** (e.g., 36.9 g) in ethanol (4 times the weight of the aniline).^[11]
 - Add a catalytic amount of Pt/C (0.1 times the weight of the aniline).^[11]
 - Heat the mixture to 70-90 °C under a hydrogen pressure of 1.0-2.0 MPa for 8 hours.^[11]
 - After the reaction is complete, filter off the catalyst.
 - Evaporate the solvent to obtain 4-(phenylthio)benzene-1,2-diamine. The crude product can often be used directly in the next step.^[11]

Method B: Reduction with Hydrazine Hydrate

- Materials: **2-Nitro-5-(phenylthio)aniline**, Propanol, Ferric chloride (FeCl₃), Hydrazine hydrate.^[11]
- Procedure:
 - In a four-necked flask equipped with a stirrer and thermometer, dissolve **2-Nitro-5-(phenylthio)aniline** (e.g., 24.6 g) in propanol (3 times the weight of the aniline).^[11]
 - Add a catalytic amount of ferric chloride (0.01 times the weight of the aniline).^[11]
 - With stirring, add hydrazine hydrate (2 times the molar ratio of the aniline) dropwise.^[11]

- Reflux the reaction mixture for 2 hours.[11]
- Filter to remove the catalyst and evaporate the solvent to yield 4-(phenylthio)benzene-1,2-diamine.[11]

Reduction Method	Reagents	Solvent	Temperature	Yield	References
Catalytic Hydrogenation	H ₂ , Pt/C	Ethanol	70-90 °C	~57% (crude)	[11]
Hydrazine Hydrate	N ₂ H ₄ ·H ₂ O, FeCl ₃	Propanol	Reflux	~86% (crude)	[11]

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B [shape=Mrecord, label="{4-(phenylthio)benzene-1,2-diamine | C12H12N2S}"];

}
```

Caption: Reduction of the nitro group.

Step 2: Cyclization to form the Benzimidazole Core

The resulting 4-(phenylthio)benzene-1,2-diamine is then cyclized with a suitable reagent to form the benzimidazole ring system. In the case of Fenbendazole synthesis, this is typically achieved by reacting the diamine with a methyl N-cyanocarbamate derivative.[9]

- Materials: 4-(phenylthio)benzene-1,2-diamine, Methyl N-(trichloromethyl)carbamate (or similar cyclizing agent), Acetone.[10]
- Procedure:
 - Mix 4-(phenylthio)benzene-1,2-diamine with acetone and heat to 40-60 °C.[10]

- Add methyl N-(trichloromethyl)carbamate dropwise over approximately 30 minutes.[10]
- After the addition, maintain the temperature at 50-70 °C for 2-3 hours.[10]
- Cool the reaction mixture and filter the precipitated solid.
- Wash the solid with acetone to obtain Fenbendazole.[10]

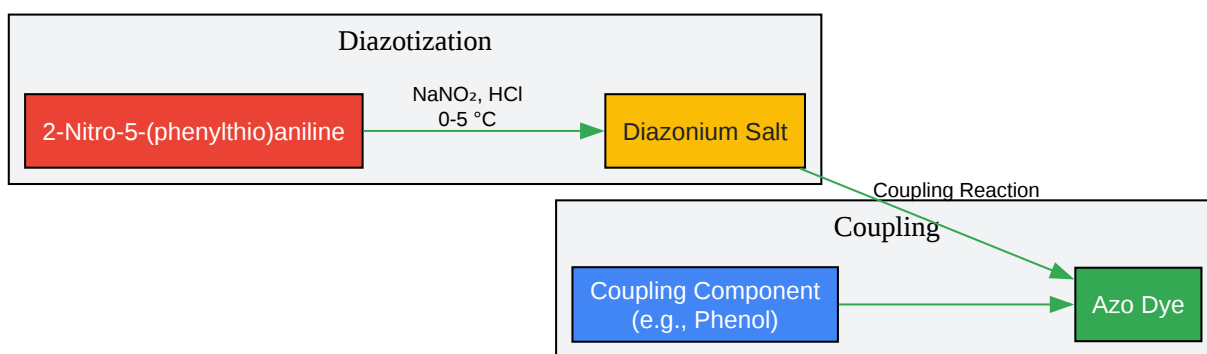
Yields: The overall yield of Fenbendazole from 5-chloro-2-nitroaniline can be in the range of 84-90% with high purity.[10]

Caption: Synthesis of Fenbendazole.

Potential for Azo Dye Synthesis

The presence of the primary amino group in **2-Nitro-5-(phenylthio)aniline** makes it a suitable precursor for the synthesis of azo dyes. The general procedure involves diazotization of the amine followed by coupling with an electron-rich aromatic compound.

- **Diazotization:** The aniline is treated with a source of nitrous acid (e.g., sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.
- **Coupling:** The resulting diazonium salt is then reacted with a coupling component, such as a phenol or an aniline derivative, to form the azo dye.



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